molecular formula C6H6ClNO2S B1459145 4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole CAS No. 1423025-41-5

4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole

Cat. No. B1459145
CAS RN: 1423025-41-5
M. Wt: 191.64 g/mol
InChI Key: ZOYSKPSGMACJQL-UHFFFAOYSA-N
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Description

The compound “4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and a dioxolane group, which is a type of acetal .


Synthesis Analysis

While specific synthesis methods for “4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole” were not found, related compounds have been synthesized through various methods. For instance, 4-Chloro-2-[1,3]dioxolan-2-yl-phenol was synthesized through experiments. Another method involves the use of the E. coli system to overexpress the phenylalanine dehydrogenase (PheDH) from Sporosarcina sp .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole” were not found, related compounds have been involved in various chemical reactions. For example, 2-chloroquinoline-3-carbaldehydes have been involved in reactions with primary amines to produce Schiff’s bases .

Scientific Research Applications

Organic Synthesis Building Blocks

4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole: serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it a valuable precursor for synthesizing complex molecules. For instance, it can undergo substitution reactions to introduce different functional groups, which are essential in the development of pharmaceuticals and agrochemicals .

Suzuki–Miyaura Coupling

This compound is potentially useful in the Suzuki–Miyaura coupling process, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its thiazole ring can act as an effective leaving group, facilitating the coupling of boronic acids with aryl halides to create biaryl compounds, which are significant in medicinal chemistry .

Protodeboronation Studies

In the field of protodeboronation, 4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole could be used to study the removal of boron groups from boronic esters. This is crucial for understanding the stability and reactivity of boronic ester compounds, which are commonly used in various organic reactions .

Biocatalysis

The dioxolane moiety of the compound suggests its potential application in biocatalysis, particularly in synthesizing chiral drug intermediates. Biocatalysts can leverage the unique stereochemistry of dioxolanes for high selectivity in producing enantiomerically pure compounds, which is vital for the pharmaceutical industry .

properties

IUPAC Name

4-chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c7-4-3-11-5(8-4)6-9-1-2-10-6/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYSKPSGMACJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=NC(=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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